molecular formula C15H28O2 B14481148 Pentadec-4-enoic acid CAS No. 66086-78-0

Pentadec-4-enoic acid

Cat. No.: B14481148
CAS No.: 66086-78-0
M. Wt: 240.38 g/mol
InChI Key: STFWYFQCNSNCOA-UHFFFAOYSA-N
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Description

Pentadec-4-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond between the fourth and fifth carbon atoms in its 15-carbon chain. This compound is part of a broader class of unsaturated fatty acids, which are known for their various applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-4-enoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form pentadec-4-enoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic rearrangement of pentenoic acids. This process typically uses noble metal catalysts such as platinum or palladium to facilitate the conversion. The resulting product is then purified through various techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pentadec-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Pentadec-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a reagent in organic synthesis.

    Biology: This compound is studied for its role in cellular processes and its potential effects on metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and anticancer properties.

    Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of pentadec-4-enoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. These interactions can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pent-2-enoic acid
  • Pent-3-enoic acid
  • Hexadec-4-enoic acid

Uniqueness

Pentadec-4-enoic acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

66086-78-0

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

pentadec-4-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17)

InChI Key

STFWYFQCNSNCOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

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